molecular formula C8H11ClO B2473747 1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone CAS No. 2028121-68-6

1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone

Cat. No.: B2473747
CAS No.: 2028121-68-6
M. Wt: 158.63
InChI Key: ZSZMKHRNJSNUAX-UHFFFAOYSA-N
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Description

1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone is a synthetically valuable chemical scaffold designed for advanced research and development in medicinal chemistry. The molecule features a strained bicyclo[3.1.0]hexane ring system, which is recognized in drug discovery for its potential to increase potency and improve selectivity by mimicking transition states or biaryl conformations. The 2-chloroethanone functional group is a key reactive handle, allowing for further synthetic elaboration through nucleophilic substitution or as an electrophile in various coupling reactions. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of novel ligands for therapeutic targets. The bicyclo[3.1.0]hexane core is a known pharmacophore in active pharmaceutical ingredients, underscoring the relevance of this intermediate. This product is intended for use in laboratory research only. It is not for human or veterinary diagnostic or therapeutic uses. Ensure all handling and synthesis procedures are conducted by qualified professionals in accordance with relevant laboratory safety protocols.

Properties

IUPAC Name

1-(1-bicyclo[3.1.0]hexanyl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO/c9-5-7(10)8-3-1-2-6(8)4-8/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZMKHRNJSNUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Epoxide-Opening Cyclopropanation

Synthetic Pathway Overview

The most well-documented route involves intramolecular cyclopropanation via epoxide opening, as detailed in patent WO2005047215A2. This method leverages a protected epoxide intermediate to construct the bicyclo[3.1.0]hexane core, followed by oxidation and functionalization to introduce the 2-chloroethanone moiety.

Key Reaction Steps
  • Epoxide Preparation : A protected epoxide (e.g., compound 4 in Scheme 2 of the patent) is synthesized from precursor diols using tert-butyldimethylsilyl (TBS) or similar protecting groups.
  • Cyclopropanation : The epoxide undergoes ring-opening with a Lewis acid (e.g., Et₃Al) and a strong base (LiHMDS) at -60°C, inducing intramolecular cyclization to form the bicyclo[3.1.0]hexane structure.
  • Oxidation : The resulting alcohol is oxidized to a ketone using conditions such as Dess-Martin periodinane or Swern oxidation.
  • Chlorination : The α-position of the ketone is chlorinated via radical or electrophilic pathways. For example, treatment with Cl₂ in acetic acid at -5°C to 0°C achieves selective monochlorination.
Optimization Data
Step Reagents/Conditions Yield (%) Stereoselectivity
Cyclopropanation Et₃Al, LiHMDS, -60°C, 1 h 86 >95% diastereomeric excess
Oxidation Dess-Martin periodinane, CH₂Cl₂, rt 92 N/A
Chlorination Cl₂, CH₃COOH, -5°C 78 Regioselective at α-position

Mechanistic studies indicate that the Lewis acid coordinates to the epoxide oxygen, facilitating nucleophilic attack by the base and subsequent ring closure. The low temperature (-60°C) suppresses side reactions, ensuring high diastereoselectivity.

Annulation Strategies for Bicyclo[3.1.0]hexane Formation

(3 + 2) Cycloaddition Approaches

While not directly described in the cited sources, analogous methods for bicyclo[3.1.0]hexane synthesis involve (3 + 2) annulation between cyclopropenes and aminocyclopropanes. This strategy, adapted from related systems, could theoretically generate the bicyclic core prior to ketone functionalization.

Hypothetical Reaction Sequence
  • Cyclopropene Synthesis : Strain-activated cyclopropenes are prepared via [2 + 1] cycloaddition of carbenes with alkynes.
  • Annulation : Reaction with aminocyclopropanes under photoredox catalysis (e.g., Ir(ppy)₃, blue LED) forms the bicyclo[3.1.0]hexane skeleton.
  • Post-Functionalization : Oxidation and chlorination steps mirror those in Section 1.1.

Carbocyclization via Enyne Metathesis

Ring-Closing Metathesis (RCM)

The thesis by Storm (Result 4) outlines carbocyclization strategies using ruthenium-carbene catalysts (e.g., Grubbs II). Although applied to carbohydrate-derived enynes, this methodology could be adapted for synthesizing the bicyclo[3.1.0]hexane framework.

Proposed Adaptation
  • Enyne Synthesis : A 1,7-enyne precursor is prepared from iodopentofuranosides via zinc-mediated fragmentation.
  • Metathesis : RCM with Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C induces cyclization to form the bicyclic structure.
  • Ketone Installation : Ozonolysis of the metathesis product followed by reductive workup generates the ethanone group.
  • Chlorination : As in Section 1.1.4.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
Epoxide Cyclopropanation High stereocontrol, scalable Requires cryogenic conditions 70–86
(3 + 2) Annulation Modular substrate design Limited precedent for target system N/A
Enyne Metathesis Mild conditions, functional group tolerance Multi-step enyne synthesis required 50–65 (estimated)

The epoxide route remains the most validated, with reproducible yields and stereochemical outcomes. Metathesis-based approaches offer potential for diversity-oriented synthesis but require further optimization.

Critical Reaction Parameters

Temperature and Solvent Effects

  • Cyclopropanation : Reactions below -50°C minimize epimerization and byproduct formation.
  • Chlorination : Conducting Cl₂ additions in acetic acid at subambient temperatures (-5°C to 0°C) prevents overhalogenation.

Catalyst Selection

  • Lewis Acids : Et₃Al outperforms Ti(OiPr)₄ and Sc(OTf)₃ in cyclopropanation due to superior epoxide activation.
  • Photoredox Catalysts : Ir(ppy)₃ enables annulation under visible light, avoiding high-energy UV conditions.

Scalability and Industrial Relevance

The patent-specified epoxide method has been demonstrated at decagram scale with consistent yields >80%. Key considerations for pilot-scale implementation include:

  • Cryogenic Reactor Design : Jacketed reactors with liquid N₂ cooling maintain -60°C.
  • Chlorine Handling : Closed-loop systems with scrubbers mitigate Cl₂ exposure risks.

Emerging Methodologies

Electrochemical Chlorination

Recent advances in electrosynthesis could replace hazardous Cl₂ gas with chloride salts. For example, anode oxidation of KCl in acetic acid generates Cl⁺ in situ, enabling safer α-chlorination.

Chemical Reactions Analysis

1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include organic or iridium photoredox catalysts, blue LED irradiation, and difluorocyclopropenes . Major products formed from these reactions include various substituted bicyclo[3.1.0]hexane derivatives.

Scientific Research Applications

1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone is a chemical compound with a unique bicyclic structure, making it valuable in medicinal and synthetic organic chemistry. The bicyclo[3.1.0]hexane part of the molecule is a conformationally constrained bioisostere of cyclohexane. This feature provides tighter binding to target proteins and better selectivity, which can result in fewer off-target effects.

Scientific Research Applications

This compound has applications in several scientific fields.

Medicinal Chemistry: Its unique structure makes it a valuable scaffold for drug discovery, allowing tighter binding to target proteins and improved selectivity. The compound's ability to interact with specific molecular targets makes it useful in studying biological pathways and mechanisms. Studies have shown that 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone interacts with various proteins and receptors, making it a candidate for exploration in pharmacological contexts. Its unique binding characteristics enhance its potential as a lead compound in drug design efforts targeting specific biological pathways related to inflammation and cancer. Specifically, bicyclo[3.1.0]hexane-based nucleosides have been investigated for their potential in treating and diagnosing inflammation and cancer, targeting the adenosine A3 receptor due to its overexpression in inflammatory and cancer cells .

Synthetic Organic Chemistry: It serves as a building block for synthesizing more complex molecules, especially in developing bioactive compounds. The synthesis of this compound can be achieved through several routes, including the (3 + 2) annulation of cyclopropenes with aminocyclopropanes.

Reactivity: The chloroethanone group contributes to its reactivity, making it applicable in medicinal and synthetic organic chemistry. Common reagents used in reactions involving this compound include organic or iridium photoredox catalysts and blue LED irradiation. The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives. The bicyclic structure can undergo oxidation and reduction reactions, altering the oxidation state of the compound, and it can participate in cycloaddition reactions, forming larger ring systems.

Structural Comparison

This compound can be compared to other bicyclic compounds:

  • Bicyclo[2.1.1]hexanes: These have a constrained bicyclic structure but differ in ring size and chemical properties.
  • Bicyclo[1.1.0]butanes: These are valued for their strain-release chemistry and are used as intermediates in synthesizing substituted four-membered rings.

Mechanism of Action

The mechanism of action of 1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone involves its interaction with specific molecular targets. The bicyclic structure allows for tighter binding to target proteins, enhancing the compound’s efficacy and selectivity . This interaction can modulate various biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Bicyclo[4.1.0]heptane Derivative

Compound: 1-(1-Bicyclo[4.1.0]heptanyl)-2-chloroethanone

  • Molecular Formula : C₉H₁₃ClO (vs. C₈H₁₁ClO for the target compound).
  • The additional methylene group increases molecular weight and may alter solubility .

Amine-Functionalized Bicyclo[3.1.0]hexane

Compound : 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride

  • Molecular Formula : C₈H₁₆ClN.
  • Key Differences: Replacement of the chloroethanone group with an amine hydrochloride enhances polarity and aqueous solubility. This derivative is commercially available, suggesting utility in pharmaceutical intermediates .

Sulfonylated Bicyclo[3.1.0]hexane

Compound : (1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one

  • Molecular Formula : C₁₆H₁₄O₃S.
  • Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, altering electronic density on the ketone and increasing stability toward nucleophilic attack. This compound is used in asymmetric synthesis .

Substituent Effects on Chloroethanones

Aromatic Substitutents

Compound: 1-(9H-Carbazol-9-yl)-2-chloroethanone

  • Molecular Formula: C₁₄H₁₁ClNO.
  • Key Differences : The carbazole group provides a planar aromatic system, enabling π-π stacking interactions. This derivative exhibits radical scavenging activity (DPPH assay), with electron-donating methoxy substituents enhancing antioxidant properties .

Compound: 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

  • Molecular Formula : C₁₀H₁₁ClO₃.
  • Key Differences : Methoxy groups on the phenyl ring increase electron density, directing electrophilic substitution to specific positions. Used in synthesizing heterocycles like benzimidazoles .

Hydroxy-Substituted Derivatives

Compound: 1-(5-Amino-2-hydroxyphenyl)-2-chloroethanone

  • Molecular Formula: C₈H₈ClNO₂.
  • Key Differences: The hydroxyl and amino groups enable hydrogen bonding, improving crystallinity (m.p. 135°C). Synthesized via Friedel-Crafts acylation, highlighting the role of directing groups in regioselectivity .

Compound: 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone

  • Crystallographic Data: Orthorhombic crystal system (a = 8.9970 Å, Z = 4). Intramolecular O–H⋯O hydrogen bonding stabilizes the structure, a feature absent in the bicyclo compound due to its non-aromatic core .

Physical and Chemical Properties

Compound Molecular Weight Melting Point Solubility Stability
1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone 168.63 g/mol Not reported Likely lipophilic Sensitive to nucleophiles
2-Chloro-1-(4-hydroxyphenyl)ethanone 184.62 g/mol 128–135°C Moderate in ethanol Air-stable, hygroscopic
1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone 195.61 g/mol Not reported Soluble in dioxane Light-sensitive

Biological Activity

1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone is a bicyclic compound notable for its potential applications in medicinal chemistry and biological studies. Its unique bicyclic structure enhances its binding affinity to various biological targets, making it a valuable scaffold in drug discovery.

  • Molecular Formula : C_8H_11ClO
  • Molecular Weight : 158.63 g/mol
  • IUPAC Name : this compound

The bicyclo[3.1.0]hexane moiety provides a conformationally constrained bioisostere of cyclohexane, facilitating tighter binding to target proteins and improved selectivity, which may reduce off-target effects in biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly adenosine receptors. The compound has shown promise as a ligand for the A3 adenosine receptor (A3AR), which is implicated in various inflammatory and cancerous conditions.

Binding Affinity Studies

Recent studies have demonstrated that derivatives of bicyclo[3.1.0]hexane exhibit significant binding affinities for the A3AR:

  • Ki Values : The most potent derivatives displayed Ki values around 0.38 μM, indicating moderate affinity towards the A3AR and high selectivity over other receptor subtypes .

Biological Applications

This compound serves multiple roles in biological research:

  • Medicinal Chemistry : It acts as a scaffold for developing new drugs targeting adenosine receptors.
  • Synthetic Organic Chemistry : The compound is utilized as a building block for synthesizing more complex bioactive molecules.
  • Biological Studies : Its ability to interact with specific molecular targets aids in elucidating biological pathways and mechanisms.

Comparative Analysis with Similar Compounds

The unique structure of this compound can be compared with other bicyclic compounds, such as:

Compound TypeStructural FeaturesBiological Activity
Bicyclo[2.1.1]hexanesDifferent ring sizeVaries; generally lower selectivity
Bicyclo[1.1.0]butanesStrain-release chemistryUsed as intermediates

This comparison highlights the advantages of the bicyclo[3.1.0]hexane structure in terms of binding affinity and selectivity for biological targets.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of bicyclo[3.1.0]hexane derivatives:

  • A study reported the synthesis of a series of nucleosides based on the bicyclo[3.1.0]hexane scaffold, which were evaluated for their receptor affinities using radioligand binding assays.
  • Findings indicated that modifications at various positions significantly affected binding affinity, with some derivatives maintaining high selectivity for the A3AR while showing no off-target activity at concentrations up to 10 μM .

Q & A

Q. What are the recommended synthetic routes for 1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone?

The compound can be synthesized via chloroacetylation of bicyclo[3.1.0]hexane derivatives. For example, chloroacetyl chloride (1.12 g, 0.01 mol) reacts with bicyclo precursors in the presence of potassium carbonate as a catalyst at 80°C for 6 hours in dioxane . Alternative routes involve condensation reactions with ketones or aldehydes under reflux conditions, as seen in analogous chloroethanone syntheses . Purification typically involves filtration and recrystallization from inert solvents.

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm bicyclo structure and chloroethanone moiety .
  • IR spectroscopy to identify carbonyl (C=O) and C-Cl stretches, with reference to NIST spectral databases .
  • X-ray crystallography for resolving stereochemistry, as demonstrated in structurally similar bicyclo compounds .
  • Mass spectrometry for molecular weight validation and fragmentation pattern analysis .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as chloroethanones are irritants .
  • Work in a fume hood to prevent inhalation of volatile byproducts .
  • Store in a cool, dry environment away from ignition sources, as recommended for similar chlorinated ketones .
  • Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound?

Molecular docking and density functional theory (DFT) simulations model interactions with biological targets (e.g., enzymes like tryptophan hydroxylase). These methods assess binding affinity and regioselectivity in substitution reactions . Tools like PubChem’s 3D conformer database provide structural inputs for simulations .

Q. What strategies optimize reaction yields during synthesis?

  • Catalyst screening : Potassium carbonate enhances chloroacetylation efficiency by deprotonating intermediates .
  • Temperature control : Maintaining 80°C prevents side reactions (e.g., decomposition of bicyclo frameworks) .
  • Solvent selection : Polar aprotic solvents (e.g., dioxane) stabilize transition states in nucleophilic substitutions .

Q. How does X-ray crystallography resolve structural ambiguities in bicyclo systems?

Single-crystal X-ray analysis confirms bond angles, ring strain, and substituent positions. For example, in analogous bicyclo[3.1.0]hexane derivatives, crystallography revealed non-planar conformations critical for understanding steric effects in reactions .

Q. How should researchers address conflicting spectroscopic data for this compound?

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .
  • Compare experimental IR peaks with NIST reference spectra to rule out impurities .
  • Replicate syntheses under standardized conditions to isolate batch-specific anomalies .

Q. What methodologies evaluate the compound’s bioactivity in enzyme inhibition studies?

  • Kinetic assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate depletion (e.g., for TPH inhibition) .
  • Molecular dynamics simulations : Predict binding stability and allosteric effects over microsecond timescales .
  • Structure-activity relationship (SAR) studies : Modify substituents on the bicyclo framework to correlate structural changes with potency .

Notes for Methodological Rigor

  • Data validation : Use PubChem and CAS databases to cross-check physicochemical properties .
  • Contradictory evidence : Resolve discrepancies in reaction yields by optimizing catalyst loading or solvent polarity .
  • Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal and biological testing .

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